كيونولين-3-كربوكساميد
Quinoline-3-carboxamides are a class of organic compounds characterized by the presence of a quinoline ring fused to a carboxamide group. These molecules exhibit diverse biological activities and are of significant interest in medicinal chemistry due to their potential as therapeutic agents. Structurally, they contain a 1,2-dihydroquinoline core with an amide functional group attached at position 3, which can be substituted with various functional groups such as alkyls, halogens, or other heteroatoms.
Quinoline-3-carboxamides are often synthesized through multi-step organic reactions and can serve as valuable scaffolds for drug development. They possess unique properties that make them suitable for targeting a wide range of biological pathways, including enzymes, receptors, and ion channels. These compounds have been explored in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders due to their ability to modulate cellular processes.
In addition to their medicinal applications, quinoline-3-carboxamides also find use in other fields like materials science and catalysis. Their stability, ease of modification, and favorable physicochemical properties contribute to their versatility as research tools and potential drug candidates.

هيكل | الاسم الكيميائي | CAS | وسط |
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4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid, 1,2-dihydro-6-hydroxy-4-oxo-, hydrazide | 384360-73-0 | C12H11N3O3 |
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3-Quinolinecarboxamide | 6480-67-7 | C10H8N2O |
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3-Quinolinecarboxylic acid, 5,7-dichloro-8-methoxy-, hydrazide | 648897-25-0 | C11H9Cl2N3O2 |
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2-Amino-quinoline-3-carboxylic Acid Amide | 31407-28-0 | C10H9N3O |
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7-Chloroquinoline-3-carboxamide | 1296950-49-6 | C10H7ClN2O |
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3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid | 801311-41-1 | C25H21N3O6S |
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8-fluoroquinoline-3-carboxamide | 71083-38-0 | C10H7FN2O |
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3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine | 33543-42-9 | C14H15N3O |
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3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- | 851973-26-7 | C10H6ClFN2O |
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4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | 59197-87-4 | C16H10F3N3O2 |
الوثائق ذات الصلة
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1. Book reviews
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
الموردين الموصى بهم
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Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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